6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine
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Overview
Description
6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a 1,3-dioxolane ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be introduced via a condensation reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The 1,3-dioxolane ring can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with different oxidation states.
Scientific Research Applications
6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Agrochemicals: The compound is investigated for its fungicidal and herbicidal properties, making it a candidate for crop protection.
Material Science: It is studied for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Biological Targets: The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-(1,3-dioxolan-2-yl)pyrimidin-4-amine
- 6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-2-amine
- 6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-ol
Uniqueness
6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a 1,3-dioxolane ring on the pyrimidine scaffold makes it a versatile compound for various applications.
Properties
CAS No. |
2758004-55-4 |
---|---|
Molecular Formula |
C7H8ClN3O2 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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